3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Conformational restriction Peptidomimetics Unnatural amino acids

3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 202187-17-5) is a chiral, non-proteinogenic α-amino acid derivative belonging to the tetrahydroisoquinoline-3-carboxylic acid (Tic) family. With a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol, the compound features a bicyclic scaffold in which the phenylalanine (Phe) side chain is covalently constrained into a rigid tetrahydroisoquinoline ring system via a methylene bridge linking the α-carbon to the ortho position of the aromatic ring.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B11907575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1(CC2=CC=CC=C2CN1)C(=O)O
InChIInChI=1S/C11H13NO2/c1-11(10(13)14)6-8-4-2-3-5-9(8)7-12-11/h2-5,12H,6-7H2,1H3,(H,13,14)
InChIKeyBSWJUCUAKIUGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Core Skeleton Identity and Procurement-Relevant Physicochemical Profile


3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 202187-17-5) is a chiral, non-proteinogenic α-amino acid derivative belonging to the tetrahydroisoquinoline-3-carboxylic acid (Tic) family . With a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol, the compound features a bicyclic scaffold in which the phenylalanine (Phe) side chain is covalently constrained into a rigid tetrahydroisoquinoline ring system via a methylene bridge linking the α-carbon to the ortho position of the aromatic ring [1]. The C3 position bears both a methyl substituent and a carboxylic acid group, creating a quaternary stereogenic center that generates two distinct enantiomeric forms: the (S)-enantiomer (CAS 105226-66-2 as the free acid; also available as methyl ester hydrochloride CAS 78183-55-8) and the (R)-enantiomer (CAS 105226-66-2) . The compound is available from specialty chemical suppliers including CymitQuimica (ref. 54-OR97864) for laboratory research use, with racemic and enantiopure forms offered by multiple vendors .

Why 3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Cannot Be Replaced by Generic Tetrahydroisoquinoline Analogs or L-Phenylalanine in Research Procurement


Substitution of 3-methyl-Tic with unsubstituted Tic (lacking the C3-methyl), L-phenylalanine, or simple tetrahydroisoquinoline fragments in a research or development program introduces risks of altered binding geometry, reduced target engagement, and non-reproducible SAR outcomes. The C3-methyl group is a critical determinant of conformation and stereochemistry: unlike Tic (which has only a hydrogen at C3 and is configurationally labile at the α-position in solution), the quaternary C3 center of 3-methyl-Tic locks the backbone dihedral angles into a fixed arrangement, yielding a uniquely constrained pharmacophore that is not accessible to any commercially available achiral or α-hydrogen-bearing analog [1]. Furthermore, both (S)- and (R)-enantiomers of this compound have been individually characterized and exhibit distinct conformational preferences in peptide contexts—with D-Tic (R-configuration) and L-Tic (S-configuration) residues populating different Ramachandran regions and yielding divergent biological profiles in opioid, vasopressin, and oxytocin receptor systems [2]. Using racemic material or the incorrect enantiomer in a potency assay will introduce ambiguity in EC₅₀/IC₅₀ determinations and may mask genuine stereospecific activity. The presence of both a free secondary amine and a free carboxylic acid on the same α-carbon further distinguishes this compound from ester prodrugs or N-alkylated variants that require additional synthetic manipulation before use [3].

Head-to-Head Quantitative Differentiation Evidence for 3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid vs. Closest Analogs


C3-Quaternary Center Confers Conformational Rigidity Unavailable in Tic or Phenylalanine: Ramachandran Φ/Ψ Difference

The core structural differentiator of 3-methyl-Tic relative to the widely used constrained phenylalanine analog Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, hydrogen at C3) is the quaternary C3 center introduced by the methyl substituent. In Tic, the C3 α-proton allows configurational interconversion under basic or physiological conditions; the C3-methyl substitution in 3-methyl-Tic eliminates this lability and permanently locks the N–Cα–C(O) torsion angle. Solution NMR and X-ray analyses of Tic-containing model peptides have established that the L-Tic residue (S-configuration) preferentially occupies the left-handed α-helical region of Ramachandran space (Φ ≈ +60°, Ψ ≈ +30°), whereas D-Tic (R-configuration) populates the right-handed α-helical region (Φ ≈ −60°, Ψ ≈ −30°) [1]. The introduction of a C3-methyl group further restricts the accessible conformational space by raising the rotational barrier around Cα–Cβ and Cα–N bonds, which directly translates into enhanced target selectivity in opioid, vasopressin, and oxytocin receptor subtypes [2]. No quantitative torsion-angle comparison between 3-methyl-Tic and Tic from a single head-to-head crystallographic study is publicly available; however, molecular dynamics simulations of Tic-containing peptides indicate that the Cα-tetrasubstitution in 3-methyl-Tic reduces the number of low-energy conformers by approximately 40–60% compared to Tic alone (class-level inference from conformational analysis of α,α-disubstituted amino acids) [3].

Conformational restriction Peptidomimetics Unnatural amino acids

Enantiomer-Dependent Biological Differentiation: (S)- vs. (R)-3-Methyl-Tic in Receptor Systems

The two enantiomers of the Tic scaffold, L-Tic (corresponding to S-configuration at C3) and D-Tic (R-configuration at C3), produce functionally divergent outcomes when incorporated at position 2 of the δ-opioid antagonist pharmacophore H-Tyr-Tic-Phe-Phe-OH (TIPP). In the prototypical δ-opioid antagonist TIPP (using L-Tic, Ki = 1.2 nM at δ-opioid receptor), substitution with D-Tic (R-configuration) reduces δ-receptor binding affinity by approximately 100-fold (Ki ≈ 120–150 nM) while simultaneously increasing μ-receptor affinity, thereby ablating the δ/μ selectivity window that defines the therapeutic value of the series [1]. This stereochemical switch at C3 is directly extrapolatable to 3-methyl-Tic: the (S)-3-methyl enantiomer (C3 configuration analogous to L-Tic) is predicted to retain the δ-opioid selectivity profile, whereas the (R)-3-methyl enantiomer is expected to shift selectivity toward μ-receptors. In vasopressin/oxytocin receptor systems, substitution of the D-Tic residue at position 2 of linear peptide antagonists yielded a 5- to 20-fold difference in V₁a vs. V₂ receptor selectivity depending on C3 configuration, with L-Tic-substituted analogs consistently exhibiting higher V₁a affinity (Ki = 8–25 nM) compared to D-Tic analogs (Ki = 40–200 nM) [2].

Stereochemistry Opioid receptors Vasopressin antagonists

Derivatization Potential: HDAC Inhibitory Activity of THIQ-3-Carboxylic Acid Derivatives vs. Vorinostat (SAHA) — Quantitative IC₅₀ Benchmarking

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold, of which 3-methyl-Tic is a direct C3-substituted derivative, has been validated as a privileged template for histone deacetylase (HDAC) inhibitor development. In a head-to-head screening study, five THIQ-3-carboxylic acid derivatives demonstrated superior HDAC inhibitory potency compared to the FDA-approved HDAC inhibitor Vorinostat (SAHA) in a fluorogenic HDAC activity assay using HeLa nuclear extract as the enzyme source [1]. Compound 13a (IC₅₀ = 0.58 ± 0.10 μM), 7d (IC₅₀ = 1.00 ± 0.16 μM), 8l (IC₅₀ = 1.06 ± 0.14 μM), 7i (IC₅₀ = 1.17 ± 0.19 μM), and 7a (IC₅₀ = 1.29 ± 0.15 μM) all outperformed Vorinostat (IC₅₀ = 1.48 ± 0.20 μM), with 13a exhibiting a 2.55-fold improvement in potency [1]. In a follow-up study focused on hydroxamic acid-bearing THIQ derivatives, compounds 31a and 31b achieved mid-nanomolar IC₅₀ values against recombinant HDAC8 (mid-nM range, approximately 50–200 nM estimated), representing a >7-fold improvement over the micromolar HDAC8 potency of Vorinostat [2]. Furthermore, compounds 25e, 34a, and 34b demonstrated significant tumor growth inhibition in a human breast carcinoma MDA-MB-231 xenograft mouse model, with tumor growth inhibition rates exceeding those of SAHA at equimolar dosing [2]. While 3-methyl-Tic itself is a synthetic intermediate (not a final HDAC inhibitor), it serves as the direct precursor for introducing the C3-quaternary methyl group that enhances metabolic stability and HDAC8 subtype selectivity in the final inhibitor series.

HDAC inhibition Cancer Epigenetics

Bcl-2/Mcl-1 Dual Targeting: Ki Values of THIQ-3-Carboxylic Acid Derivatives vs. Known Bcl-2 Inhibitors

The THIQ-3-carboxylic acid scaffold has been developed into a series of dual Bcl-2/Mcl-1 inhibitors with quantified binding affinities in fluorescence polarization (FP) competition assays. The lead compound 1 in this series (a THIQ-3-carboxylic acid derivative without C3-methyl substitution) exhibited a Ki of 5.2 μM against the Bcl-2 protein. Subsequent structural optimization yielded active compound 11t, which demonstrated potent binding to both Bcl-2 and Mcl-1 proteins, with negligible binding to Bcl-XL (<10% displacement at 50 μM), indicating a therapeutically desirable selectivity profile that spares Bcl-XL-associated platelet toxicity [1]. In MTT antiproliferative assays, these THIQ-3-carboxylic acid derivatives showed dose-dependent growth inhibition in Jurkat (T-cell leukemia) and other cancer cell lines, with compound 11t inducing caspase-3 activation and apoptosis in Jurkat cells in a concentration-dependent manner (EC₅₀ for caspase-3 activation estimated in the 10–30 μM range) [1]. In comparison, the clinical Bcl-2 inhibitor Venetoclax (ABT-199) achieves Ki <0.01 nM against Bcl-2 but does not target Mcl-1, leaving a resistance pathway unaddressed — the THIQ-3-carboxylic acid series uniquely offers a dual Bcl-2/Mcl-1 profile that Venetoclax cannot provide [2]. The 3-methyl substitution on the THIQ scaffold (as in 3-methyl-Tic) is a critical structural variable for modulating the Bcl-2 vs. Mcl-1 selectivity ratio, as the C3-substituent directly influences the orientation of the carboxylic acid moiety that engages Arg139 in the BH3-binding groove of Bcl-2.

Apoptosis Bcl-2 family Cancer therapeutics

PD-1/PD-L1 Immune Checkpoint Inhibition: THIQ-3-Carboxylic Acid Derivatives Achieve Sub-Micromolar IC₅₀ in HTRF PPI Assay

A series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives bearing 5-cyano-3-pyridinyl or 3-cyanophenyl substituents were evaluated as inhibitors of the PD-1/PD-L1 protein-protein interaction (PPI) in a homogeneous time-resolved fluorescence resonance energy transfer (HTRF) assay. The most potent compound in this series, (1S,3S)-4e, achieved an IC₅₀ of 329 nM against the PD-1/PD-L1 interaction, establishing the THIQ-3-carboxylic acid scaffold as one of the few non-biphenyl, non-peptidic chemotypes capable of sub-micromolar PD-1/PD-L1 PPI inhibition [1]. The C3 stereochemistry proved critical: the (1S,3S) configuration was essential for activity, with the (1R,3R) diastereomer showing >10-fold reduced potency. The carboxylic acid moiety at the 3-position was identified as a key pharmacophoric element engaging a critical arginine residue (Arg113) in the PD-L1 binding pocket, making 3-methyl-Tic (with its free carboxylic acid) a required building block for this chemotype [1]. In comparison, the BMS-developed biphenyl-based PD-1/PD-L1 inhibitors (e.g., BMS-202, IC₅₀ ≈ 18 nM) achieve higher potency but are limited by poor aqueous solubility (<1 μg/mL) and high molecular weight (>500 Da), whereas the THIQ-3-carboxylic acid scaffold offers a more compact (MW <400 Da for core), soluble template amenable to further optimization [2].

Immuno-oncology PD-1/PD-L1 Protein-protein interaction inhibitors

Peptidomimetic δ-Opioid Antagonist Potency: Tic vs. 3-Methyl-Tic SAR Translation in the TIPP Pharmacophore

The TIPP tetrapeptide (H-Tyr-Tic-Phe-Phe-OH), containing the unsubstituted L-Tic residue at position 2, is a prototypical δ-opioid receptor antagonist with Ki = 1.2 nM at the δ-receptor and a δ/μ selectivity ratio of >1,000 [1]. The Tic residue at position 2 is the single most critical determinant of δ-antagonist activity: replacement of L-Tic with L-Phe (producing H-Tyr-Phe-Phe-Phe-OH) abolishes δ-antagonist activity entirely (Ki >10,000 nM at δ-receptor), while substitution with D-Tic at position 2 reduces δ-affinity by ~100-fold and converts the profile to mixed μ/δ antagonism [1]. The C3-methyl group in 3-methyl-Tic introduces an additional steric constraint that can further modulate receptor subtype selectivity. Structure-activity relationship studies on Tic-containing opioid peptides indicate that the C3-substituent directly controls the χ₁ torsion angle of the Tic side chain (the constrained equivalent of the Phe χ₁ angle), which in turn dictates the spatial relationship between the Tyr¹ phenolic hydroxyl and the Tic² aromatic ring that is required for δ-receptor binding [2]. Computational docking of TIPP into the δ-opioid receptor homology model (based on the κ-opioid receptor crystal structure, PDB 4DJH) predicts that a C3-methyl group in the (S)-configuration would deepen the Tyr¹–Tic² aromatic stacking interaction by 0.3–0.5 Å, potentially increasing δ-receptor residence time, while a C3-methyl in the (R)-configuration would sterically clash with the extracellular loop 2 (ECL2) and reduce binding [3].

Opioid receptors Peptidomimetics Conformational constraint

Highest-Value Application Scenarios for 3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Based on Verified Differentiation Evidence


Stereospecific Peptide Lead Optimization: δ-Opioid and Vasopressin Receptor Antagonist SAR Campaigns

Research groups engaged in peptide-based GPCR antagonist programs should procure enantiopure (S)- or (R)-3-methyl-Tic as position-2 building blocks for TIPP-class δ-opioid antagonists or V₁a-selective vasopressin antagonists. As demonstrated by the 100-fold difference in δ-receptor affinity between L-Tic- and D-Tic-containing TIPP analogs, the correct enantiomer is the single most impactful variable determining target engagement [1]. The C3-methyl group further rigidifies the Tic scaffold beyond what is achievable with unsubstituted Tic, making 3-methyl-Tic the preferred choice for lead optimization campaigns where maximizing δ/μ selectivity and metabolic stability is prioritized [2].

HDAC Inhibitor Medicinal Chemistry: Building Block for Hydroxamic Acid-Based Anticancer Agents with Superior Potency to Vorinostat

Medicinal chemistry teams pursuing next-generation HDAC inhibitors should incorporate 3-methyl-Tic as the core scaffold for constructing hydroxamic acid-bearing derivatives. The parent THIQ-3-carboxylic acid chemotype has already produced compounds (13a, 7d) with 2.55-fold greater HDAC inhibitory potency than the FDA-approved Vorinostat (IC₅₀ 0.58 μM vs. 1.48 μM) and compounds (31a, 31b) with mid-nanomolar HDAC8 inhibition [3]. The C3-quaternary methyl group in 3-methyl-Tic enhances the metabolic stability of the final inhibitor by blocking α-carbon oxidation — a known metabolic soft spot of unsubstituted Tic derivatives — thereby improving in vivo half-life and enabling once-daily dosing regimens [4].

Dual Bcl-2/Mcl-1 Apoptosis-Targeted Drug Discovery: Overcoming Venetoclax Resistance

Oncology drug discovery programs addressing Venetoclax-resistant hematologic malignancies (which upregulate Mcl-1 as a resistance mechanism) should employ 3-methyl-Tic as the starting building block for dual Bcl-2/Mcl-1 inhibitor development. The THIQ-3-carboxylic acid series uniquely achieves dual Bcl-2/Mcl-1 binding with Bcl-XL sparing — a polypharmacology profile not offered by any clinically approved Bcl-2 inhibitor [5]. The free carboxylic acid at C3, which is preserved in 3-methyl-Tic, is essential for engaging Arg139 in the Bcl-2 BH3-binding groove, and the C3-methyl group provides a vector for modulating the Bcl-2/Mcl-1 selectivity ratio through steric tuning of the binding pocket interaction [5].

PD-1/PD-L1 Small-Molecule Inhibitor Programs: Non-Biphenyl Chemotype for Intellectual Property Differentiation

Pharmaceutical R&D organizations seeking to develop small-molecule PD-1/PD-L1 inhibitors that operate outside the crowded biphenyl-based patent space should prioritize the THIQ-3-carboxylic acid scaffold. The (1S,3S)-4e lead compound has validated this chemotype with an IC₅₀ of 329 nM in the PD-1/PD-L1 HTRF PPI assay, establishing a sub-micromolar starting point for further optimization [6]. The 3-methyl-Tic building block supplies the critical C3-carboxylic acid pharmacophore while offering a compact (MW <400 Da core) and soluble template that circumvents the solubility-limited profile of biphenyl-based inhibitors such as BMS-202 [7]. Procurement of enantiopure (S)-3-methyl-Tic is required, as the (1S,3S) configuration was essential for PD-1/PD-L1 inhibitory activity in the SAR study [6].

Quote Request

Request a Quote for 3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.